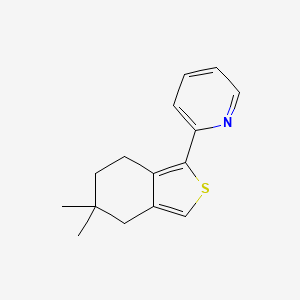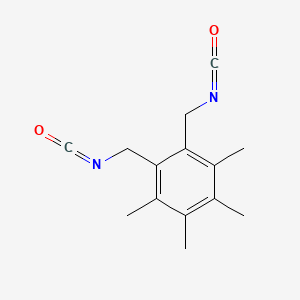methanone CAS No. 160412-57-7](/img/structure/B14271570.png)
[4-(2-Bromoethoxy)phenyl](4-chlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromoethoxy)phenylmethanone: is a chemical compound known for its unique structure and properties It consists of a phenyl ring substituted with a bromoethoxy group and a chlorophenyl group attached to a methanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethoxy)phenylmethanone typically involves the reaction of 4-chlorobenzoyl chloride with 4-(2-bromoethoxy)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems ensures consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromoethoxy group in 4-(2-Bromoethoxy)phenylmethanone can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups and resulting in new products.
Coupling Reactions: The phenyl rings can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, potassium cyanide, and thiols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and nickel catalysts for coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-(2-Bromoethoxy)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: In medicine, derivatives of this compound are explored for their pharmacological properties. They may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry: Industrially, 4-(2-Bromoethoxy)phenylmethanone is used in the production of specialty chemicals and intermediates for various applications, including agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromoethoxy)phenylmethanone involves its interaction with specific molecular targets. The bromoethoxy and chlorophenyl groups can bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 4-(2-Chloroethoxy)phenylmethanone
- 4-(2-Bromoethoxy)phenylmethanone
- 4-(2-Bromoethoxy)phenylmethanone
Comparison: Compared to its analogs, 4-(2-Bromoethoxy)phenylmethanone exhibits unique reactivity due to the presence of both bromoethoxy and chlorophenyl groups. This combination allows for a broader range of chemical transformations and potential applications. The specific substituents on the phenyl rings influence the compound’s physical and chemical properties, making it distinct from its similar counterparts.
Propiedades
Número CAS |
160412-57-7 |
|---|---|
Fórmula molecular |
C15H12BrClO2 |
Peso molecular |
339.61 g/mol |
Nombre IUPAC |
[4-(2-bromoethoxy)phenyl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C15H12BrClO2/c16-9-10-19-14-7-3-12(4-8-14)15(18)11-1-5-13(17)6-2-11/h1-8H,9-10H2 |
Clave InChI |
CZXRYFFVWIJQJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)OCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[Cyclopentane-1,1-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14271490.png)

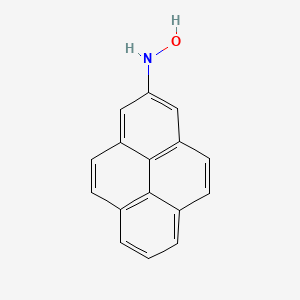
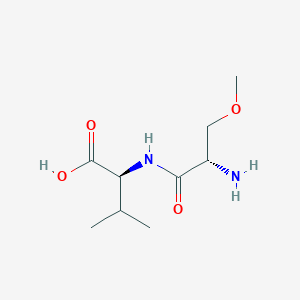

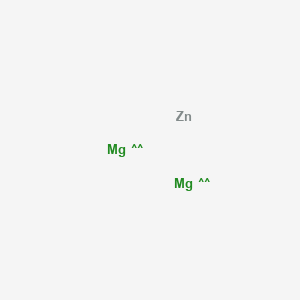
![1-[3-(Dihexadecylamino)-3-oxopropyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14271531.png)
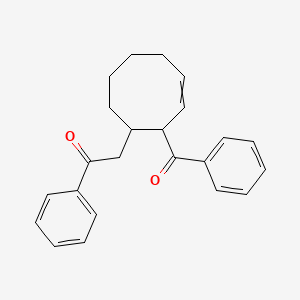
![9,9-Dimethyl-8-oxo-1,4-dioxaspiro[4.5]dec-6-ene-7-carbaldehyde](/img/structure/B14271544.png)


